2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-nitro-phenyl)-amide 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-nitro-phenyl)-amide
Brand Name: Vulcanchem
CAS No.: 92438-09-0
VCID: VC0414553
InChI: InChI=1S/C15H12N2O5/c18-15(16-10-5-7-11(8-6-10)17(19)20)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,16,18)
SMILES: C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C15H12N2O5
Molecular Weight: 300.27g/mol

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-nitro-phenyl)-amide

CAS No.: 92438-09-0

Main Products

VCID: VC0414553

Molecular Formula: C15H12N2O5

Molecular Weight: 300.27g/mol

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-nitro-phenyl)-amide - 92438-09-0

CAS No. 92438-09-0
Product Name 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-nitro-phenyl)-amide
Molecular Formula C15H12N2O5
Molecular Weight 300.27g/mol
IUPAC Name N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Standard InChI InChI=1S/C15H12N2O5/c18-15(16-10-5-7-11(8-6-10)17(19)20)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,16,18)
Standard InChIKey LPEHHYLEPCTAHH-UHFFFAOYSA-N
SMILES C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Solubility 0.9 [ug/mL]
PubChem Compound 2788382
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator